molecular formula C9H13BrS B13174055 3-(4-Bromo-3-methylbutyl)thiophene

3-(4-Bromo-3-methylbutyl)thiophene

Cat. No.: B13174055
M. Wt: 233.17 g/mol
InChI Key: GVEHYOKUODHOJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromo-3-methylbutyl)thiophene is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. This specific compound features a bromine atom and a methyl group attached to a butyl side chain, which is connected to the thiophene ring. Thiophene derivatives are known for their diverse applications in materials science, pharmaceuticals, and organic electronics due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-3-methylbutyl)thiophene typically involves the bromination of 3-methylbutylthiophene. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a radical mechanism, resulting in the selective bromination at the desired position on the butyl side chain.

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure efficient and scalable synthesis. These reactors allow for precise control over reaction conditions, leading to high yields and purity of the final product. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings to introduce various functional groups onto the thiophene ring .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylbutyl)thiophene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are typical.

Major Products Formed

    Substitution: Products like 3-(4-Azido-3-methylbutyl)thiophene or 3-(4-Cyano-3-methylbutyl)thiophene.

    Oxidation: Products like this compound sulfoxide or sulfone.

    Reduction: Products like 3-(4-Methylbutyl)thiophene.

Scientific Research Applications

3-(4-Bromo-3-methylbutyl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylbutyl)thiophene depends on its specific application. In organic electronics, the compound acts as a semiconductor by facilitating charge transport through its conjugated system. In biological systems, its mechanism may involve interactions with cellular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary based on the specific derivative and application .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylthiophene: Lacks the butyl side chain, leading to different reactivity and applications.

    3-(4-Chloro-3-methylbutyl)thiophene: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical properties.

    3-(4-Methylbutyl)thiophene: Lacks the halogen atom, affecting its reactivity in substitution reactions.

Uniqueness

3-(4-Bromo-3-methylbutyl)thiophene is unique due to the presence of both a bromine atom and a methylbutyl side chain. This combination imparts distinct reactivity and electronic properties, making it valuable for specific applications in organic electronics and pharmaceuticals. The bromine atom allows for further functionalization through substitution reactions, while the butyl side chain influences the compound’s solubility and interaction with other molecules .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

3-(4-bromo-3-methylbutyl)thiophene

InChI

InChI=1S/C9H13BrS/c1-8(6-10)2-3-9-4-5-11-7-9/h4-5,7-8H,2-3,6H2,1H3

InChI Key

GVEHYOKUODHOJD-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CSC=C1)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.